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VX-702 selective ATP-competitive inhibitor

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Vx-702

CAS No.: 745833-23-2

Cat. No.: S548806

Mechanism of Action and Signaling Pathway

VX-702 acts by specifically inhibiting the p38a isoform of the MAPK family. This kinase is a crucial
component of a signaling cascade that cells activate in response to stress signals and pro-inflammatory

cytokines.

The following diagram illustrates the core signaling pathway involved and the point of inhibition by VX-
702:
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VX-702 inhibits p38a MAPK activation, suppressing pro-inflammatory cytokine production.

Key Experimental Data and Research Findings

The effects of VX-702 have been studied in various biochemical, cellular, and animal models. The table

below consolidates the key experimental findings:
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Model Type

Experiment / Finding

Concentration /
Dosage

Key Outcome

In Vitro
(Biochemical)

In Vitro

(Cellular)

In Vitro
(Cellular)

In Vivo (Animal)

In Vivo (Animal)

Clinical
(Human)

p38a Enzyme Inhibition

LPS-stimulated Cytokine
Inhibition (Human Blood
Assay)

Platelet (PLT) Storage
Lesion Model

Mouse Collagen-Induced
Arthritis
Sepsis-Associated AKI

(Mouse Model)

Rheumatoid Arthritis (12-
week study)

IC50: 4 - 20 nM [1]
(2]

IC50: 59 - 122

ng/mL [1]

1 UM (pre-
incubation) [1]

0.1 mg/kg (twice
daily) [1]

Oral gavage [3]

5 mg /10 mg (once
daily) [4] [5]

Detailed Experimental Protocols

Confirms potent and
selective target inhibition.

Dose-dependent inhibition of
IL-6, IL-13, and TNF-a.

Improved maintenance of
platelet health during
storage.

Equivalent efficacy to
methotrexate (0.1 mg/kg).

Reduced serum creatinine,
BUN, and kidney cell
apoptosis.

Modest, transient clinical
efficacy; good tolerability.

For researchers looking to replicate or design related studies, here are detailed methodologies for key

experiments cited in the search results.

In Vitro Protocol: Cytokine Inhibition in LPS-Stimulated Cells

This protocol is based on an ex vivo human blood assay used to demonstrate the anti-inflammatory effects of

VX-702 [1] [6].

e Cell Preparation: Fresh human whole blood or isolated peripheral blood mononuclear cells (PBMCs)
can be used. Alternatively, murine macrophage cell lines like RAW264.7 are suitable [3].
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e Compound Treatment: Pre-incubate cells with VX-702 for 1-2 hours. Prepare a 10 mM stock
solution in DMSO and serially dilute in cell culture medium to achieve final working concentrations. A
final DMSO concentration of <0.1% is recommended to avoid solvent toxicity [1] [2].

¢ Stimulation and Incubation: Stimulate the cells with Lipopolysaccharide (LPS) at a concentration
of 0.1 - 1 pg/mL. Incubate for an additional 18-24 hours at 37°C in a 5% CO2 atmosphere [1] [3].

¢ Analysis: Collect cell culture supernatant after incubation. Measure the levels of TNF-q, IL-6, and IL-
1B using standard techniques like enzyme-linked immunosorbent assay (ELISA) [1] [3].

In Vivo Protocol: Sepsis-Associated Acute Kidney Injury (S-AKIl)
Mouse Model

A 2024 study demonstrated the efficacy of VX-702 in ameliorating S-AKI using the following approach [3].

¢ Animal Model: Establish a stable mouse model of S-AKI, for example, via a Pseudomonas
aeruginosa incision infection or intraperitoneal injection of LPS.

e Dosing Regimen: Administer VX-702 via oral gavage. The specific dosage can be determined
based on prior pharmacokinetic studies; for reference, efficacious doses in other mouse models
ranged from 0.1 to 50 mg/kg [1] [3].

¢ Monitoring and Sample Collection: Monitor serum markers of kidney function. At the experimental
endpoint, collect blood for analysis and harvest kidney tissue for histological and molecular analysis.

e Endpoint Analysis:

o Renal Function: Measure blood urea nitrogen (BUN) and serum creatinine levels.

o Inflammation: Measure serum or kidney tissue homogenate levels of IL-6 and IL-1f3 by ELISA.

o Tissue Damage: Assess kidney tissue for apoptotic cells (e.g., via TUNEL staining) and
perform general histology (e.g., H&E staining) [3].

Research Implications and Future Directions

The research on VX-702 highlights both the potential and the challenges of targeting the p38 MAPK
pathway:

¢ Promising Therapeutic Applications: Recent findings in sepsis-associated acute kidney injury
(S-AKI) are particularly promising. The drug's effect is linked to inhibiting pro-inflammatory cytokine
release from macrophages, protecting kidney cells from damage [3].

¢ Clinical Translation Challenges: While preclinical and early clinical data showed VX-702 was well-
tolerated with efficacy on some clinical measures and biomarkers in rheumatoid arthritis (RA), the
overall clinical efficacy in Phase Il trials was modest. The suppression of inflammatory biomarkers
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was transient, suggesting the pathway may not be suitable for long-term suppression of chronic
inflammation like RA [4].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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